N-(4-fluorophenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to a class of thieno[3,2-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group and a furan moiety. It is primarily explored for its potential applications in medicinal chemistry, particularly as a pharmaceutical agent.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, where it is cataloged with detailed structural information and molecular data.
This compound is classified as an organic heterocyclic compound due to the presence of both sulfur and nitrogen atoms in its structure. It falls under the category of thieno[3,2-d]pyrimidine derivatives, known for their biological activity.
The synthesis of N-(4-fluorophenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular formula of N-(4-fluorophenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is , with a molecular weight of approximately 432.53 g/mol.
Key structural features include:
InChI=1S/C18H16N4O3S3/c1-2-12-8-13...
CCC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=NC=CS4
N-(4-fluorophenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can participate in various chemical reactions typical for thieno[3,2-d]pyrimidine derivatives:
These reactions are significant for modifying the compound's properties or for synthesizing analogs with enhanced biological activity.
The mechanism of action for N-(4-fluorophenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves interactions at the molecular level with biological targets such as enzymes or receptors.
Research indicates that compounds in this class may inhibit specific enzymes involved in cellular processes or modulate receptor activity, leading to therapeutic effects. Detailed studies are required to elucidate the exact pathways involved.
The compound is expected to have distinct physical properties:
Chemical stability and reactivity are influenced by:
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are essential for characterizing these properties.
N-(4-fluorophenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has potential applications in:
CAS No.: 61966-14-1
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 17581-52-1